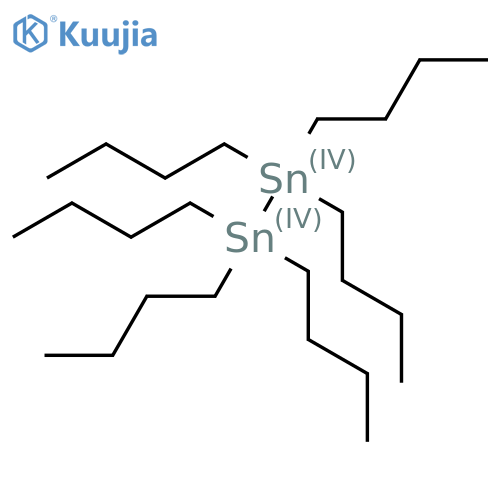

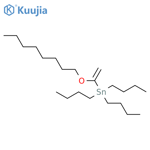

Hexabutyldistannane

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2012,

1,

1-6